1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine
Description
This compound features a piperazine core substituted with two key moieties: a 4-methylphenyl sulfonyl group at position 1 and a 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl group at position 2. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with antifungal and anticancer agents, such as fluconazole derivatives and letrozole analogs .
Properties
IUPAC Name |
2-methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-5-16(6-4-14)26(24,25)22-9-7-20(8-10-22)17(23)15(2)11-21-13-18-12-19-21/h3-6,12-13,15H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAZILNJNEQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Introduction of the triazole moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile precursor.
Final coupling: The final step involves coupling the sulfonylated piperazine with the triazole-containing intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone under strong oxidative conditions.
Reduction: The triazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its anti-inflammatory effects and potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors involved in inflammation.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine (CAS: 879056-59-4)
- Structural Difference : Chlorine replaces the methyl group on the phenyl ring.
- However, the methyl group in the target compound may improve lipid solubility, favoring membrane penetration .
- Molecular Weight : 397.88 g/mol vs. 383.89 g/mol (target compound, estimated).
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS: 441743-43-7)
- Structural Difference: A 3-chlorobenzyl group replaces the triazole-propanoyl moiety.
- Impact : The benzyl group may reduce steric hindrance but eliminate triazole-mediated interactions, likely shifting activity from antifungal/anticancer to other therapeutic areas (e.g., CNS targets) .
Antifungal Piperazine-Triazole Hybrids
Fluconazole Derivatives ()
- Structure : Piperazine linked to 1,2,4-triazole and difluorophenyl groups.
- Activity : Eight derivatives showed 4x higher activity than fluconazole against Candida albicans (MIC ≤1 µg/mL).
- Key Finding : The piperazine-triazole combination optimizes lipid/water distribution coefficients, critical for bioavailability .
- Comparison: The target compound’s 4-methylphenyl sulfonyl group may further enhance metabolic stability compared to fluconazole’s propanol backbone.
Terconazole (CAS: 67915-31-5)
- Structure : Piperazine linked to triazole and dioxolane groups.
- Activity : Broad-spectrum antifungal agent.
- Key Difference: The dioxolane moiety in terconazole improves pharmacokinetic half-life, whereas the target compound’s propanoyl group may favor faster clearance .
Anticancer Piperazine-Triazole Compounds
Letrozole Analogs ()
- Structure : Triazole linked to substituted benzonitrile groups.
- Activity : Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) showed IC50 values of 27.1 µg/mL (MCF-7) and 14.5 µg/mL (MDA-MB-231) .
- Comparison : The target compound’s sulfonyl-piperazine group may reduce cytotoxicity compared to benzonitrile-based analogs but improve selectivity for hormone-dependent cancers .
Biological Activity
1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₄O₂S. The compound features a piperazine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Compounds containing piperazine moieties have been shown to exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
- Antifungal Activity : The triazole group in the compound may confer antifungal properties by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes .
Anticancer Activity
A study evaluating piperazine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines including MDA-MB 231 (breast cancer) and U87 MG (glioblastoma). The IC50 values were determined across a range of concentrations, revealing that modifications to the piperazine structure can enhance antitumor activity. For instance, specific substitutions on the phenyl ring showed improved efficacy compared to standard treatments like Abraxane (ABX) .
Antifungal Effects
The triazole component has been linked to antifungal activity against common pathogens such as Candida albicans. In vitro studies indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antifungal agents like fluconazole .
Antiparasitic Activity
Piperazine derivatives have also shown promise in antiparasitic applications. Research indicates that these compounds can effectively target parasites by disrupting their metabolic pathways. For example, derivatives similar to our compound have demonstrated efficacy against Trypanosoma species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
